

Teijin Compound 1 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCR2 antagonist 4 hydrochloride	
Cat. No.:	B15603507	Get Quote

An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist

Abstract

Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and selective antagonist of the C-C chemokine receptor 2b (CCR2b). This receptor plays a pivotal role in the inflammatory cascade, primarily by mediating the migration of monocytes and macrophages to sites of inflammation in response to its ligand, monocyte chemoattractant protein-1 (MCP-1). Due to its significant involvement in various inflammatory and autoimmune diseases, CCR2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Teijin compound 1 hydrochloride, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and relevant experimental procedures for its biological evaluation.

Chemical Structure and Properties

Teijin compound 1 hydrochloride is a small molecule with the molecular formula C₂₁H₂₁ClF₃N₃O₂·HCl and a molecular weight of 476.32 g/mol .[1] Its chemical structure is characterized by a trifluoromethylbenzamide moiety linked to an aminopyrrolidine core, which is further substituted with a chlorophenylmethyl group.



Property	Value	Reference	
IUPAC Name	N-[2-[[(3R)-1-[(4- chlorophenyl)methyl]-3- pyrrolidinyl]amino]-2- oxoethyl]-3- (trifluoromethyl)benzamide hydrochloride	[1]	
Molecular Formula	C21H21ClF3N3O2·HCl	[1]	
Molecular Weight	476.32 g/mol	[1]	
CAS Number	1313730-14-1 [1]		
Appearance	White to tan powder	[1]	
Solubility	Soluble in DMSO (≥20 mg/mL)	[1]	
SMILES String	CI.FC(F) (F)c1cccc(c1)C(=O)NCC(=O)N [C@@H]2CCN(C2)Cc3ccc(CI) cc3	[1]	
InChI Key	PGUQBBISBKGQDC- GMUIIQOCSA-N	[1]	

Synthesis of Teijin Compound 1 Hydrochloride

The following is a representative synthetic protocol for Teijin compound 1 hydrochloride, compiled from established chemical principles and patent literature.

Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine

(R)-3-aminopyrrolidine is reacted with 4-chlorobenzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM) to yield (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine. The reaction is typically carried out at room temperature.

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Step 2: Synthesis of 2-chloro-N-((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)acetamide

The product from Step 1 is then acylated with chloroacetyl chloride in the presence of a base, such as triethylamine, in an aprotic solvent like DCM. This reaction is usually performed at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.

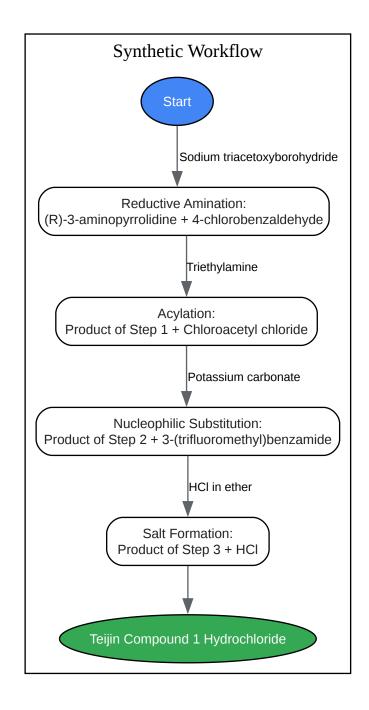
Step 3: Synthesis of N-(2-(((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

The chloroacetamide derivative from Step 2 is reacted with 3-(trifluoromethyl)benzamide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 4: Formation of the Hydrochloride Salt

The final compound is dissolved in a suitable solvent, such as ethyl acetate, and treated with a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol. The resulting precipitate of Teijin compound 1 hydrochloride is then collected by filtration, washed, and dried.





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A representative synthetic workflow for Teijin compound 1 hydrochloride.

Mechanism of Action and Biological Activity

Teijin compound 1 hydrochloride is a potent antagonist of the CCR2b receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (also known as CCL2), to CCR2b initiates a signaling cascade that leads to monocyte and macrophage chemotaxis.

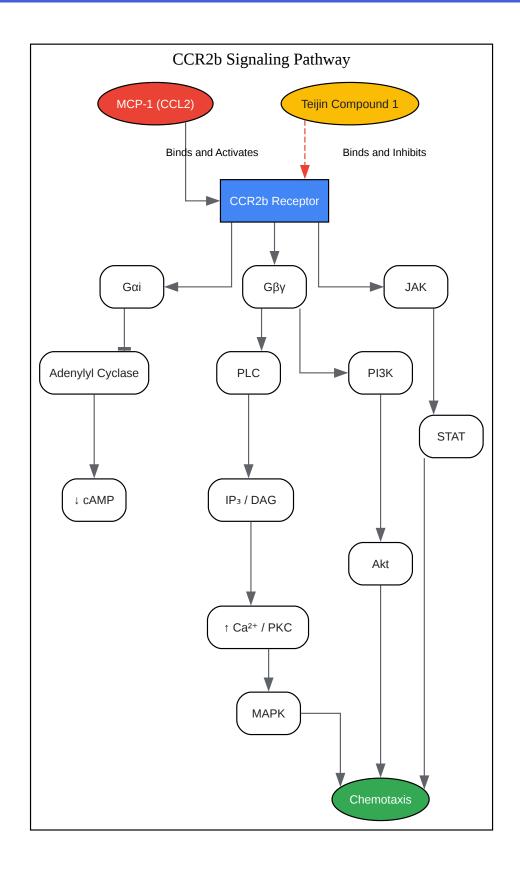


CCR2b Signaling Pathway

Upon MCP-1 binding, CCR2b undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, typically of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβy dimer. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβy dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation. Furthermore, CCR2b activation can also lead to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration and gene expression.

Teijin compound 1 hydrochloride acts by competitively binding to the CCR2b receptor, thereby preventing the binding of MCP-1 and inhibiting the downstream signaling events that lead to chemotaxis.





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Simplified CCR2b signaling pathway and the inhibitory action of Teijin compound 1.



Quantitative Biological Data

The biological activity of Teijin compound 1 hydrochloride has been quantified in various in vitro assays.

Parameter	Value	Assay Type	Reference
IC₅₀ (CCR2b binding)	180 nM	Radioligand binding assay	[2]
EC ₅₀ (Chemotaxis inhibition)	24 nM	MCP-1 induced chemotaxis assay	[2]

Experimental Protocols for Biological Evaluation CCR2b Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2b receptor.

Materials:

- Membranes from cells expressing human CCR2b.
- Radioligand (e.g., [125]]-MCP-1).
- Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
- Test compound (Teijin compound 1 hydrochloride) at various concentrations.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
- Allow the binding to reach equilibrium.



- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound.
- Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

MCP-1 Induced Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of CCR2b-expressing cells towards a gradient of MCP-1.

Materials:

- CCR2b-expressing cells (e.g., THP-1 human monocytic cell line).
- Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
- Recombinant human MCP-1.
- Test compound (Teijin compound 1 hydrochloride) at various concentrations.
- Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 μm pores).
- Cell viability stain (e.g., Calcein-AM).
- Fluorescence plate reader.

Procedure:

- Label the CCR2b-expressing cells with a fluorescent dye.
- Resuspend the labeled cells in chemotaxis medium.
- Pre-incubate the cells with various concentrations of the test compound or vehicle control.

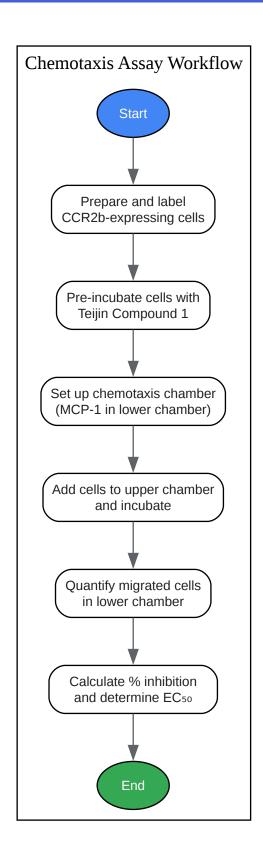
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- Add chemotaxis medium containing MCP-1 to the lower chamber of the chemotaxis plate.
- Place the Transwell insert into the lower chamber.
- Add the pre-treated cell suspension to the upper chamber of the insert.
- Incubate the plate to allow for cell migration.
- After incubation, remove the non-migrated cells from the top of the insert.
- Quantify the migrated cells in the lower chamber by measuring the fluorescence.
- Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the EC₅₀ value.





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A generalized workflow for the MCP-1 induced chemotaxis assay.



Conclusion

Teijin compound 1 hydrochloride is a valuable research tool for investigating the role of the CCR2b-MCP-1 axis in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies in various inflammatory and autoimmune models. This technical guide provides essential information for researchers and drug development professionals working with this compound, facilitating its effective use in the pursuit of novel therapeutics targeting the CCR2b receptor.

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References

- 1. US11304952B2 Combination therapy using a chemokine receptor 2 (CCR2) antagonist and a PD-1/PD-L1 inhibitor Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Teijin Compound 1 Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603507#teijin-compound-1-hydrochloridechemical-structure]

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